molecular formula C22H34O3 B12106508 (20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone

(20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone

Cat. No.: B12106508
M. Wt: 346.5 g/mol
InChI Key: CYXUDTBTOJCCSJ-UHFFFAOYSA-N
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Description

(20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone is a complex organic compound belonging to the class of steroids. This compound is characterized by its unique structural features, including multiple hydroxyl groups and a gamma-lactone ring. It is of significant interest in various fields of scientific research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone typically involves multiple steps, starting from simpler steroid precursors. The key steps include the introduction of hydroxyl groups at specific positions and the formation of the gamma-lactone ring. Common reagents used in these reactions include oxidizing agents, reducing agents, and catalysts to facilitate the formation of the desired functional groups.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product. The scalability of the synthesis process is crucial for its application in various industries.

Chemical Reactions Analysis

Types of Reactions

(20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone undergoes several types of chemical reactions, including:

    Oxidation: Introduction of additional oxygen atoms to form more oxidized derivatives.

    Reduction: Addition of hydrogen atoms to reduce specific functional groups.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Catalysts: Such as palladium on carbon for hydrogenation reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield more hydroxylated or ketone derivatives, while reduction reactions may produce more saturated compounds.

Scientific Research Applications

(20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone has a wide range of scientific research applications, including:

    Chemistry: Used as a precursor for the synthesis of other complex steroid derivatives.

    Biology: Studied for its potential role in various biological processes and pathways.

    Medicine: Investigated for its potential therapeutic effects in treating certain diseases.

    Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of (20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone involves its interaction with specific molecular targets and pathways. It may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    (20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid: Lacks the gamma-lactone ring.

    (20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid delta-lactone: Contains a delta-lactone ring instead of a gamma-lactone ring.

Uniqueness

The presence of the gamma-lactone ring in (20S)-3beta,16beta-Dihydroxy-5alpha-pregnane-20-carboxylic acid gamma-lactone distinguishes it from other similar compounds

Properties

IUPAC Name

16-hydroxy-7,9,13-trimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosan-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H34O3/c1-12-19-18(25-20(12)24)11-17-15-5-4-13-10-14(23)6-8-21(13,2)16(15)7-9-22(17,19)3/h12-19,23H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYXUDTBTOJCCSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2C(CC3C2(CCC4C3CCC5C4(CCC(C5)O)C)C)OC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H34O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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